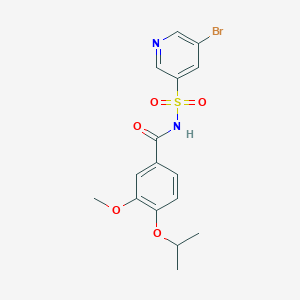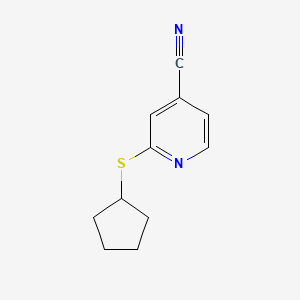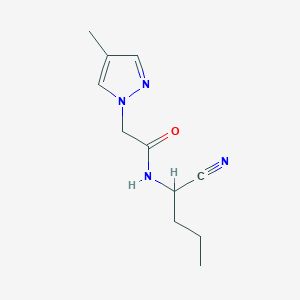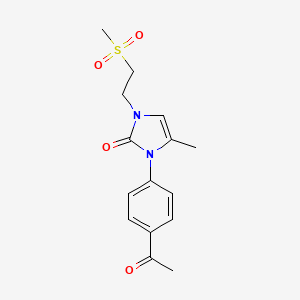
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide (DCPC) is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DCPC is a heterocyclic compound that contains a pyrrole ring and a chromene ring. The compound has been synthesized using various methods and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and neuronal damage.
Biochemical and Physiological Effects
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide has also been shown to protect neurons from damage by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized using various methods. However, one limitation is that the exact mechanism of action of N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide. One direction is to further investigate the compound's anticancer properties and its potential as a therapeutic agent for cancer treatment. Another direction is to explore the compound's neuroprotective properties and its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to understand the exact mechanism of action of N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide and to identify potential targets for drug development.
Synthesemethoden
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide has been synthesized using several methods, including the reaction of 6,8-dimethyl-3,4-dihydro-2H-chromen-4-one with pyrrole-2-carboxylic acid hydrazide in the presence of a catalyst. Another method involves the reaction of 6,8-dimethyl-3,4-dihydro-2H-chromen-4-one with pyrrole-2-carboxylic acid in the presence of a coupling reagent.
Wissenschaftliche Forschungsanwendungen
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic applications, including its anticancer and neuroprotective properties. In preclinical studies, N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide has shown promising results in inhibiting the growth of cancer cells and protecting neurons from damage.
Eigenschaften
IUPAC Name |
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-8-11(2)15-12(9-10)13(5-7-20-15)18-16(19)14-4-3-6-17-14/h3-4,6,8-9,13,17H,5,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHJMSSXFWMJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCO2)NC(=O)C3=CC=CN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)


![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)
![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)

![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)


![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)

